![molecular formula C19H18N2O2 B2887087 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 956508-54-6](/img/structure/B2887087.png)
3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a complex organic compound characterized by its molecular structure, which includes a pyrazole ring substituted with methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common method includes the reaction of hydrazine with a suitable diketone or β-diketone derivative under acidic conditions. The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce more oxidized derivatives.
Reduction: : The pyrazole ring can be reduced to form different derivatives.
Substitution: : The methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: : Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution reactions may involve nucleophiles like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: : Carboxylic acids or their derivatives.
Reduction: : Reduced pyrazole derivatives.
Substitution: : Substituted pyrazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its pyrazole ring and carboxylic acid group make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its structural similarity to biologically active molecules can make it useful in drug discovery.
Medicine
The compound's potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets can be explored for therapeutic purposes.
Industry
In industry, this compound can be used in the production of materials, such as polymers or coatings, where its chemical properties are advantageous.
Wirkmechanismus
The mechanism by which 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may bind to specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be determined through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylphenylpropanoic acid: : Similar structure but lacks the pyrazole ring.
3-(4-Methylphenyl)propanoic acid: : Similar to the target compound but without the pyrazole ring.
1-[(4-Methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid: : Similar but without the additional methyl group on the phenyl ring.
Uniqueness
The uniqueness of 3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid lies in its combination of the pyrazole ring and the methylphenyl groups, which can impart specific chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-3-7-15(8-4-13)11-21-12-17(19(22)23)18(20-21)16-9-5-14(2)6-10-16/h3-10,12H,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISVQGJFHYVQSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(C=C3)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
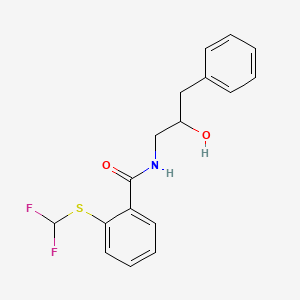
![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2887007.png)
![N-[2-(4-Fluorobenzoyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2887009.png)
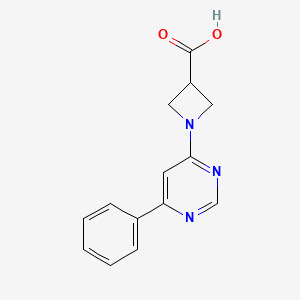
![2-Ethyl-5-(furan-2-yl(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2887011.png)
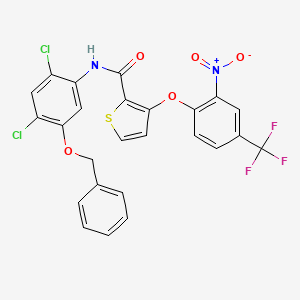
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/new.no-structure.jpg)
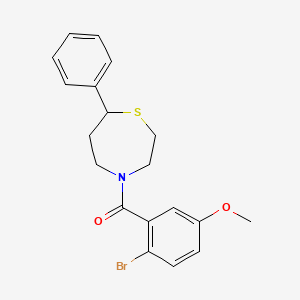
![methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate](/img/structure/B2887019.png)
![1-[(4-fluorophenyl)methyl]-3,9-dimethyl-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2887020.png)
![N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide](/img/structure/B2887022.png)
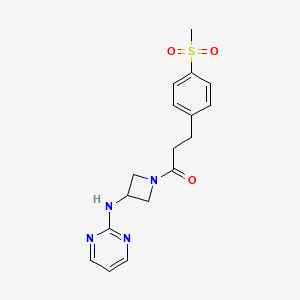
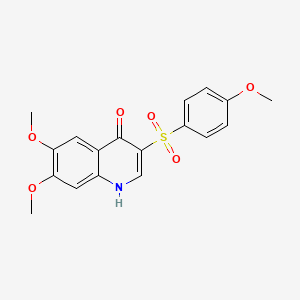
![[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile](/img/structure/B2887027.png)
